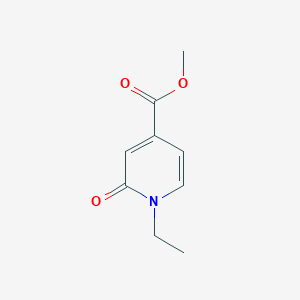

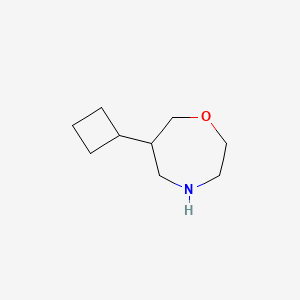

![molecular formula C7H10ClN3O2 B1435751 Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride CAS No. 237064-56-1](/img/structure/B1435751.png)

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride

Overview

Description

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride is a chemical compound that is used in various applications. It is a derivative of hydrazine, where one or more hydrogen atoms have been replaced by hydrocarbon groups . This compound is used in the synthesis of 2-Vinyloxyethyloxy-4-diethylaminophenyl-1-carbaldehyde N,N-diphenylhydrazone .

Synthesis Analysis

Hydrazines can be produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . 2,4-Dinitrophenylhydrazine is produced by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine .Molecular Structure Analysis

The molecular structure of this compound consists of two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . The InChI code for this compound is 1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6 (5)9 (10)11;/h1-4,8H,7H2;1H .Chemical Reactions Analysis

Hydrazines can undergo a variety of chemical reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Physical And Chemical Properties Analysis

Hydrazines are a class of chemical compounds that are colorless liquids . Aliphatic monosubstituted and asymmetrically disubstituted hydrazines are very water soluble, strongly alkaline, and good reducing agents . Aromatic monosubstituted and asymmetrically disubstituted hydrazines are poorly soluble in water, less basic, and weaker reducing agents .Scientific Research Applications

1. Chemical Reactions and Synthesis

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride is involved in a variety of chemical reactions and synthesis processes. For instance, it plays a role in the hydrazinolysis of methyl p-nitrophenyl sulfate, leading to different reaction behaviors based on the state of ionization of the reagent (Buncel & Chuaqui, 1975). Additionally, it is used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which have been evaluated as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).

2. Analytical Chemistry

In analytical chemistry, this compound is employed for the derivatization and quantitative analysis of mono-, poly-, and hydroxy-carboxylic acids in various beverages, demonstrating its utility in food and beverage quality control (Miwa & Yamamoto, 1996).

3. Pharmaceutical Research

In pharmaceutical research, this compound is used in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the synthesis of compounds like forosamine, indicating its role in the development of new pharmaceutical agents (Albano & Horton, 1969).

4. Corrosion Inhibition

The compound has also been studied for its application in corrosion inhibition. It is involved in the synthesis of new hydrazine carbodithioic acid derivatives, which are evaluated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions (Khaled, 2006).

5. Antineoplastic and Trypanocidal Agents

Moreover, this compound is explored in the synthesis of compounds for potential use as antineoplastic and trypanocidal agents, highlighting its significance in the development of treatments for cancer and trypanosomiasis (Shyam et al., 1990).

Mechanism of Action

Target of Action

2-nitrobenzyl compounds have found numerous applications as photoremovable protecting groups .

Mode of Action

The mode of action of (2-nitrobenzyl)hydrazine hydrochloride involves a series of photochemical reactions. These reactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates react by two competing paths. The balance between the two depends on the reaction medium .

Biochemical Pathways

The biochemical pathways affected by (2-nitrobenzyl)hydrazine hydrochloride involve the formation of 2-nitroso hydrates by dual proton transfer . In aprotic solvents and in aqueous acid and base, reaction via hydrated nitroso compounds formed by proton transfer prevails . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .

Result of Action

The result of the action of (2-nitrobenzyl)hydrazine hydrochloride is the formation of 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively, with quantum yields of about 60% .

Action Environment

The action of (2-nitrobenzyl)hydrazine hydrochloride is influenced by the reaction medium. The balance between the two reaction paths of the primary aci-nitro intermediates depends strongly on the reaction medium .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hydrazones. This compound interacts with aldehydes and ketones to form stable hydrazone derivatives, which are often used in the identification and quantification of these carbonyl-containing compounds. The interaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, resulting in the formation of a hydrazone linkage . This reaction is catalyzed by acidic conditions, which facilitate the dehydration step, making the process essentially irreversible.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cellular proteins and enzymes, potentially altering their activity. For instance, this compound can inhibit certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production. Additionally, this compound may impact cell signaling pathways by modifying the activity of signaling proteins, thereby affecting gene expression and cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the formation of hydrazone linkages with carbonyl groups on enzymes can result in the inhibition of enzyme activity, thereby affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under controlled conditions, but it may degrade over extended periods, especially in the presence of light and moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in oxidative phosphorylation, leading to reduced ATP production and altered energy metabolism. Additionally, this compound can affect the levels of various metabolites by modifying enzyme activity and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific proteins that facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .

properties

IUPAC Name |

(2-nitrophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-9-5-6-3-1-2-4-7(6)10(11)12;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJXNMXTVBBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

237064-56-1 | |

| Record name | Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237064-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

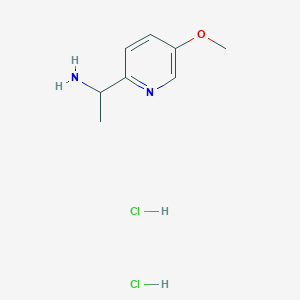

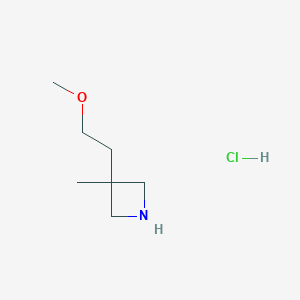

![3',4'-dihydro-2'H-spiro[oxolane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1435669.png)

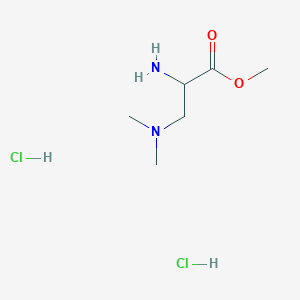

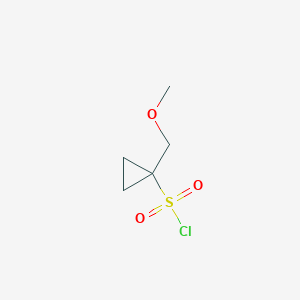

![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)

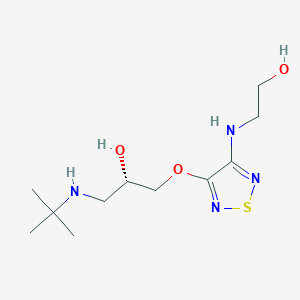

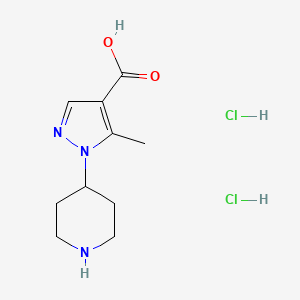

![2-{5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B1435673.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1435679.png)

![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)

amine trihydrochloride](/img/structure/B1435686.png)